Potent Choline Acetyltransferase (ChAT) Inhibition: A Differentiated Target Engagement Profile
Methyl 2-(6-methoxy-1H-indol-3-yl)acetate demonstrates potent inhibitory activity against rat choline acetyltransferase (ChAT), with reported IC50 values of 5.40 nM and 2.80 nM [1]. This specific activity profile distinguishes it from other indole-3-acetic acid derivatives, such as the parent acid 6-methoxyindole-3-acetic acid (CAS 103986-22-7), for which no comparable ChAT inhibition data are available, and from other common enzyme targets like acetylcholinesterase (AChE) where indole derivatives exhibit a wide range of potencies (IC50 from 1-4900 nM) [2]. The low nanomolar potency for ChAT suggests a specific interaction that may not be replicated by simple structural analogs.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 5.40 nM and 2.80 nM |
| Comparator Or Baseline | Class-level: Indole derivatives against acetylcholinesterase (AChE); IC50 range 1 - 4900 nM |
| Quantified Difference | Target compound shows low nanomolar potency for ChAT, contrasting with the broad nanomolar range observed for AChE inhibition across the class. |
| Conditions | In vitro assay against rat choline acetyltransferase (ChAT) |
Why This Matters
For projects requiring selective modulation of cholinergic pathways, this specific ChAT inhibitory potency provides a quantifiable basis for selecting this compound over analogs with uncharacterized or weaker activity against this target.
- [1] BindingDB. (n.d.). BDBM50405632 CHEMBL5278968: IC50: 5.40nM, 2.80nM for choline acetyltransferase (ChAT) inhibition. View Source
- [2] BindingDB. (2007). ChEMBL_29409 (CHEMBL643382): IC50 against acetylcholinesterase; value ranges from 1-4900 nM. View Source
